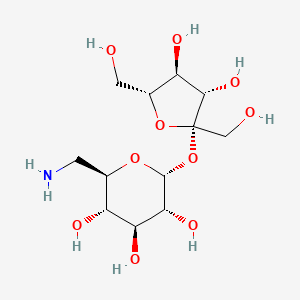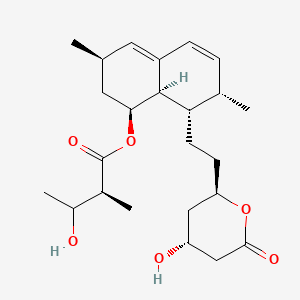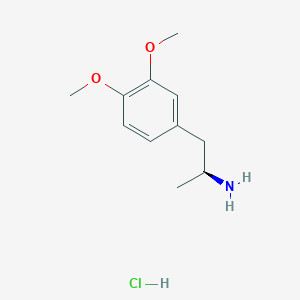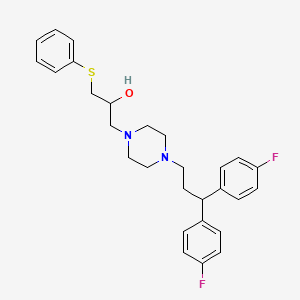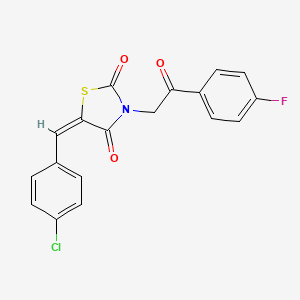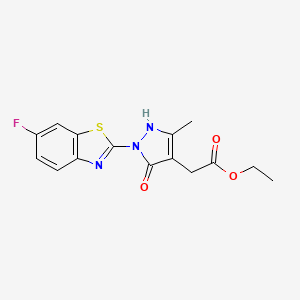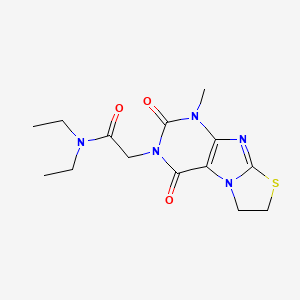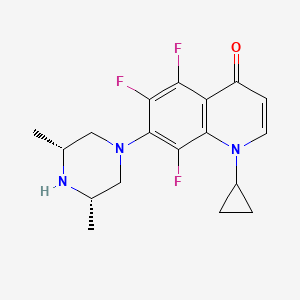
Descarboxyl orbifloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descarboxyl orbifloxacin is a derivative of orbifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Orbifloxacin is primarily used in veterinary medicine to treat infections in animals, particularly dogs and cats. This compound, as the name suggests, is a modified form of orbifloxacin where the carboxyl group has been removed.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of descarboxyl orbifloxacin involves the chemical modification of orbifloxacin. The process typically includes the removal of the carboxyl group from the orbifloxacin molecule. This can be achieved through various chemical reactions, such as decarboxylation, under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistent quality and yield. The production process may also include steps for purification and quality control to meet regulatory standards.
化学反应分析
Types of Reactions
Descarboxyl orbifloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
科学研究应用
Descarboxyl orbifloxacin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of fluoroquinolones.
Biology: It is used in research to understand the biological activity and mechanisms of action of fluoroquinolones.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new antibacterial agents and formulations for veterinary medicine.
作用机制
The mechanism of action of descarboxyl orbifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved in this process are similar to those of other fluoroquinolones.
相似化合物的比较
Descarboxyl orbifloxacin is unique compared to other fluoroquinolones due to the absence of the carboxyl group. This structural modification can affect its chemical properties, reactivity, and biological activity. Similar compounds include:
Orbifloxacin: The parent compound with a carboxyl group.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar antibacterial activity.
This compound’s uniqueness lies in its modified structure, which can lead to differences in its pharmacokinetics and pharmacodynamics compared to other fluoroquinolones.
属性
CAS 编号 |
166323-26-8 |
|---|---|
分子式 |
C18H20F3N3O |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4-one |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+ |
InChI 键 |
ZHUACHFPOGNNKF-AOOOYVTPSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
规范 SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


